Cas no 1935149-68-0 (2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid)
2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoicacid
- EN300-1138826
- 1935149-68-0
- 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid
- Benzeneacetic acid, 2,6-difluoro-α,α,4-trimethyl-
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- Inchi: 1S/C11H12F2O2/c1-6-4-7(12)9(8(13)5-6)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)
- InChI Key: XMPGYEYGXXTNGO-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=C(C=1C(C(=O)O)(C)C)F
Computed Properties
- Exact Mass: 214.08053595g/mol
- Monoisotopic Mass: 214.08053595g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.220±0.06 g/cm3(Predicted)
- Boiling Point: 304.8±37.0 °C(Predicted)
- pka: 3.94±0.16(Predicted)
2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138826-1.0g |
2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
1935149-68-0 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1138826-0.05g |
2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
1935149-68-0 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1138826-0.1g |
2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
1935149-68-0 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1138826-0.25g |
2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
1935149-68-0 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1138826-0.5g |
2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
1935149-68-0 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1138826-1g |
2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
1935149-68-0 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1138826-2.5g |
2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
1935149-68-0 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1138826-5g |
2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
1935149-68-0 | 95% | 5g |
$2235.0 | 2023-10-26 | |
| Enamine | EN300-1138826-10g |
2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |
1935149-68-0 | 95% | 10g |
$3315.0 | 2023-10-26 |
2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid
Recent Advances in the Study of 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic Acid (CAS: 1935149-68-0)
2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid (CAS: 1935149-68-0) is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's unique structural features, including the difluoromethyl and methyl substituents on the phenyl ring, contribute to its distinct physicochemical properties and biological interactions. Recent synthetic methodologies have optimized the production of 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid, with improvements in yield and purity. These advancements are critical for scaling up production and ensuring reproducibility in preclinical and clinical studies.
In terms of biological activity, preliminary studies suggest that 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid exhibits promising pharmacological properties. Research has indicated its potential as an anti-inflammatory agent, with mechanisms of action involving the modulation of key signaling pathways such as NF-κB and COX-2. Additionally, its fluorinated structure enhances metabolic stability, making it a candidate for further development in targeted therapies.
Recent in vitro and in vivo studies have further elucidated the compound's pharmacokinetic and pharmacodynamic profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in reducing inflammation in murine models, with minimal off-target effects. These findings underscore the compound's potential as a lead molecule for the treatment of chronic inflammatory diseases.
Looking ahead, ongoing research is exploring the derivatization of 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid to enhance its therapeutic index. Structural modifications, such as the introduction of additional functional groups, are being investigated to improve bioavailability and target specificity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid (CAS: 1935149-68-0) represents a promising candidate in the field of medicinal chemistry. Its unique structural attributes, combined with its demonstrated biological activity, position it as a valuable tool for drug discovery and development. Future research will likely focus on optimizing its properties and expanding its therapeutic potential across a broader range of indications.
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